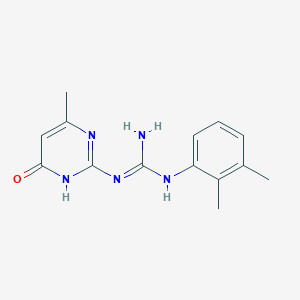

N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

CAS No.: 777867-00-2

Cat. No.: VC2796723

Molecular Formula: C14H17N5O

Molecular Weight: 271.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 777867-00-2 |

|---|---|

| Molecular Formula | C14H17N5O |

| Molecular Weight | 271.32 g/mol |

| IUPAC Name | 1-(2,3-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |

| Standard InChI | InChI=1S/C14H17N5O/c1-8-5-4-6-11(10(8)3)17-13(15)19-14-16-9(2)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) |

| Standard InChI Key | WDDYELYFKWECDK-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=C(C(=CC=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N)C |

| SMILES | CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C |

| Canonical SMILES | CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C |

Introduction

Chemical Properties and Structure

N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a crystalline solid with distinct chemical and physical properties that define its behavior in various environments. The compound possesses a complex heterocyclic structure with multiple functional groups that contribute to its chemical reactivity and potential biological activities.

Basic Identification and Physical Properties

The compound is identified by several key characteristics and identifiers that allow for its unambiguous recognition in chemical databases and literature.

| Parameter | Value |

|---|---|

| CAS Number | 777867-00-2 |

| Molecular Formula | C₁₄H₁₇N₅O |

| Molecular Weight | 271.32 g/mol |

| IUPAC Name | 1-(2,3-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |

| Hazard Classification | Irritant |

| Physical Appearance | Crystalline solid |

N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is characterized by a molecular weight of 271.32 g/mol and contains a total of 37 atoms, including 14 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . The compound is classified as an irritant, necessitating appropriate safety precautions when handling it in laboratory settings .

Structural Identifiers and Chemical Descriptors

For computational and database purposes, the compound can be represented using various structural identifiers that encode its molecular arrangement.

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C14H17N5O/c1-8-5-4-6-11(10(8)3)17-13(15)19-14-16-9(2)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) |

| Standard InChIKey | WDDYELYFKWECDK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C |

| PubChem Compound ID | 135644117 |

These identifiers provide a standardized method for representing the compound's structure in chemical databases and computational chemistry applications. The structural descriptors indicate that the compound contains a 2,3-dimethylphenyl group connected to a guanidine moiety, which is further linked to a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl group.

Biological Activities and Applications

The biological importance of N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can be understood in the context of the established activities of related guanidine-containing heterocycles and pyrimidine derivatives. These compound classes have demonstrated diverse pharmacological properties that suggest potential applications for the target compound.

Research Applications

As a chemical entity, N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine has specific applications in research contexts:

-

The compound serves as a valuable building block for the synthesis of more complex heterocyclic structures .

-

It represents a model compound for studying structure-activity relationships in guanidine-containing heterocycles .

-

It provides opportunities for investigating the chemical reactivity and biological activity of the guanidine-dihydropyrimidine hybrid scaffold .

These research applications highlight the significance of the compound beyond its direct biological activities, positioning it as a valuable tool in chemical and pharmaceutical research.

Structure-Activity Relationships

Understanding the structure-activity relationships of N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine requires examination of its key structural components and comparison with related compounds to identify patterns in biological activity and chemical reactivity.

Key Structural Features

-

The 2,3-dimethylphenyl group: This aromatic substituent with two methyl groups provides lipophilicity and potential for hydrophobic interactions with biological targets.

-

The guanidine linker: This highly basic functional group contains three nitrogen atoms and is capable of forming multiple hydrogen bonds, contributing to target binding and recognition.

-

The 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl moiety: This heterocyclic component introduces additional hydrogen bond donors and acceptors, enhancing the compound's ability to interact with biological macromolecules.

The specific arrangement of these components creates a unique spatial distribution of functional groups that determines the compound's biological activity profile.

Comparison with Related Compounds

Several structurally related compounds provide insights into how structural modifications might affect the properties and activities of the target compound.

These structural analogues demonstrate how subtle changes in substitution patterns can influence both the physical properties and biological activities of guanidine-containing dihydropyrimidines.

Electronic and Steric Considerations

The position-specific effects of substituents in N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine contribute significantly to its properties:

-

The 2,3-dimethyl substitution pattern on the phenyl ring creates a specific electronic distribution and steric environment that differs from other substitution patterns.

-

The 6-methyl group on the pyrimidine ring affects the electronic properties of the heterocycle and may influence its hydrogen-bonding capabilities.

-

The guanidine group serves as a rigid linker with a specific geometry that determines the relative orientation of the aromatic and heterocyclic portions of the molecule.

Physical and Analytical Properties

The physical and analytical properties of N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine are critical for its identification, characterization, and application in research and development contexts.

Spectroscopic Properties

Spectroscopic analysis provides essential information for structural confirmation and purity assessment of N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine:

-

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for:

-

Aromatic protons of the dimethylphenyl group

-

Methyl groups at positions 2 and 3 of the phenyl ring

-

Methyl group at position 6 of the pyrimidine ring

-

NH protons of the guanidine and pyrimidine moieties

-

The single proton at position 5 of the pyrimidine ring

-

-

Mass spectrometry would typically show a molecular ion peak at m/z 271, corresponding to the molecular weight, with fragmentation patterns characteristic of the structural components.

-

Infrared spectroscopy would display characteristic absorption bands for:

-

N-H stretching vibrations from the guanidine and pyrimidine NH groups

-

C=O stretching from the pyrimidine carbonyl

-

C=N stretching vibrations from both the guanidine and pyrimidine portions

-

Aromatic C-H and C=C stretching from the dimethylphenyl group

-

These spectroscopic properties provide a fingerprint for compound identification and quality control in research and development applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume